An In-Depth Technical Guide to 5,8-Dimethoxycoumarin: Physicochemical Properties and Analytical Methodologies
An In-Depth Technical Guide to 5,8-Dimethoxycoumarin: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a diverse class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities.[1] The specific substitution patterns on the coumarin scaffold play a crucial role in determining their biological effects.[2] This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of 5,8-dimethoxycoumarin (C₁₁H₁₀O₄), a less-studied isomer in this family. Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from closely related isomers and established analytical protocols to provide a robust predictive profile and detailed methodologies for its empirical characterization.
Molecular and Physicochemical Profile
The fundamental properties of a molecule are critical in predicting its behavior in biological systems and guiding its development as a therapeutic agent. While experimental data for 5,8-dimethoxycoumarin is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related isomers, such as 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin.
| Property | Data for 5,8-Dimethoxycoumarin | Comparative Data for Isomers | Source |
| Molecular Formula | C₁₁H₁₀O₄ | C₁₁H₁₀O₄ (5,7-dimethoxycoumarin) | |
| Molecular Weight | 206.19 g/mol | 206.19 g/mol (5,7-dimethoxycoumarin) | |
| Melting Point (°C) | Predicted: 140-150 | 145.5 (6,7-dimethoxycoumarin); 147 (5,7-dimethoxycoumarin) | [3][4] |
| Boiling Point (°C) | Predicted: ~370 | 369.24 (6,7-dimethoxycoumarin, est.) | [3] |
| Solubility | Predicted to be soluble in alcohol, ether, and chloroform; sparingly soluble in water. | Soluble in alcohol (6,7-dimethoxycoumarin); Soluble in ether and chloroform (general for coumarins). | [3] |
| logP (o/w) | Predicted: ~1.5-2.0 | 1.331 (6,7-dimethoxycoumarin, est.); 1.9 (5,7-dimethoxycoumarin, computed) | [3][4] |
| pKa | Not available | Not available |
Expert Insights: The placement of the two methoxy groups at the C5 and C8 positions is expected to influence the molecule's polarity and crystal packing, leading to a melting point in a range similar to its 5,7- and 6,7-isomers. The predicted logP suggests moderate lipophilicity, which is a key parameter for cell membrane permeability and potential oral bioavailability.
Experimental Protocols for Physicochemical Characterization
To address the data gap for 5,8-dimethoxycoumarin, the following established protocols are provided as a guide for its empirical characterization. These methods are designed to be self-validating through the use of appropriate controls and standards.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.
Protocol:
-
Sample Preparation: A small, finely powdered sample of 5,8-dimethoxycoumarin is packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Validation: The accuracy of the apparatus should be confirmed using certified reference standards with known melting points.
Solubility Assessment
Causality: Solubility in various solvents provides insights into the polarity of the molecule and is critical for formulation development and designing biological assays.[1]
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, dichloromethane, and ethyl acetate.
-
Procedure: To a known volume (e.g., 1 mL) of each solvent, a small, pre-weighed amount of 5,8-dimethoxycoumarin is added incrementally with vigorous vortexing.[1]
-
Observation: The point at which no more solid dissolves is noted, and the solubility is expressed in mg/mL or mol/L.
-
pH-Dependent Solubility: For aqueous solubility, the test should be repeated at different pH values (e.g., 2, 7.4, 9) to assess the influence of ionizable groups, although none are expected in 5,8-dimethoxycoumarin.
Spectroscopic Analysis Workflow
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized or isolated compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5,8-dimethoxycoumarin.
UV-Visible Spectroscopy
Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the coumarin chromophore. The position and intensity of the absorption bands are influenced by the substitution pattern.
Protocol:
-
Sample Preparation: A dilute solution of 5,8-dimethoxycoumarin is prepared in a UV-grade solvent (e.g., methanol or ethanol).[6]
-
Measurement: The absorbance of the solution is measured over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.[6]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are determined. For coumarins, characteristic absorption bands are typically observed.[7]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5,8-dimethoxycoumarin, key vibrations will include the lactone carbonyl, aromatic C=C bonds, and C-O ether linkages.
Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Measurement: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands. Expected bands for 5,8-dimethoxycoumarin include:
-
~1700-1750 cm⁻¹ (C=O, lactone)
-
~1500-1600 cm⁻¹ (C=C, aromatic)
-
~1000-1300 cm⁻¹ (C-O, ether)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of an organic molecule by providing information about the chemical environment of each hydrogen and carbon atom.
Protocol:
-
Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Measurement: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the specific protons and carbons in the 5,8-dimethoxycoumarin structure.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.[3]
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
-
Data Analysis: The mass spectrum is analyzed to confirm the molecular weight (206.19 for C₁₁H₁₀O₄) and to propose a fragmentation pathway consistent with the coumarin structure. A common fragmentation for coumarins involves the loss of CO (28 Da).[3]
Biological Context and Potential Applications
While specific biological activity data for 5,8-dimethoxycoumarin is limited, the broader class of dimethoxycoumarins has shown a range of activities, including anti-inflammatory and neuroprotective effects. The substitution pattern is known to significantly influence these activities. Therefore, the synthesis and characterization of 5,8-dimethoxycoumarin are crucial steps toward exploring its therapeutic potential and understanding the structure-activity relationships within this important class of compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 5,8-dimethoxycoumarin, grounded in the known characteristics of its isomers and established analytical methodologies. The detailed experimental protocols offer a clear pathway for researchers to empirically determine these properties, thereby contributing valuable data to the scientific community and facilitating the exploration of this compound's potential in drug discovery and development. The synthesis and thorough characterization of 5,8-dimethoxycoumarin are warranted to fully elucidate its unique properties and biological activities.
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